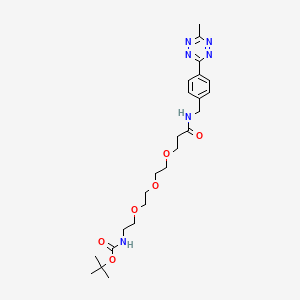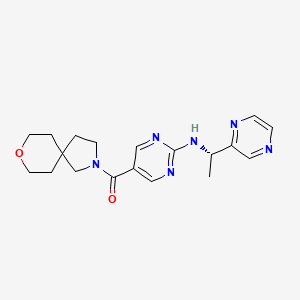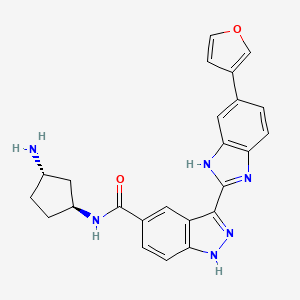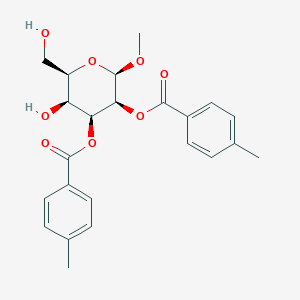
Galectin-4-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galectin-4-IN-3 is a synthetic compound designed to inhibit the activity of galectin-4, a member of the galectin family of proteins. Galectins are carbohydrate-binding proteins involved in various physiological processes, including cell-cell adhesion, cell-matrix interactions, and immune responses. Galectin-4, in particular, has been implicated in several diseases, including cancer and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galectin-4-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route may include:
Preparation of Intermediates: This involves the synthesis of key intermediates through reactions such as alkylation, acylation, and condensation.
Formation of this compound: The final step involves the coupling of intermediates under specific reaction conditions, such as controlled temperature and pH, to yield this compound
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
Galectin-4-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
Galectin-4-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study carbohydrate-protein interactions and to develop new synthetic methodologies.
Biology: Employed in research on cell signaling, cell adhesion, and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating cancer, inflammatory diseases, and other conditions involving galectin-4.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting galectin-4 .
Mechanism of Action
Galectin-4-IN-3 exerts its effects by binding to the carbohydrate recognition domain of galectin-4, thereby inhibiting its interaction with glycan ligands. This inhibition disrupts various cellular processes mediated by galectin-4, such as cell adhesion, migration, and immune modulation. The molecular targets and pathways involved include the inhibition of galectin-4-mediated signaling pathways, leading to reduced cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Galectin-4-IN-3 include other galectin inhibitors such as:
Galectin-3 Inhibitors: Target galectin-3, another member of the galectin family involved in similar physiological processes.
Galectin-1 Inhibitors: Target galectin-1, which also plays a role in cell adhesion and immune responses .
Uniqueness
This compound is unique in its specificity for galectin-4, allowing for targeted inhibition of this particular protein without affecting other galectins. This specificity makes it a valuable tool for studying the distinct roles of galectin-4 in various biological processes and for developing targeted therapies .
Properties
Molecular Formula |
C23H26O8 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-3-hydroxy-2-(hydroxymethyl)-6-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C23H26O8/c1-13-4-8-15(9-5-13)21(26)30-19-18(25)17(12-24)29-23(28-3)20(19)31-22(27)16-10-6-14(2)7-11-16/h4-11,17-20,23-25H,12H2,1-3H3/t17-,18+,19+,20+,23-/m1/s1 |
InChI Key |
VTLZXLJCUXDFIK-YCNIMBIBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2OC(=O)C3=CC=C(C=C3)C)OC)CO)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C3=CC=C(C=C3)C)OC)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


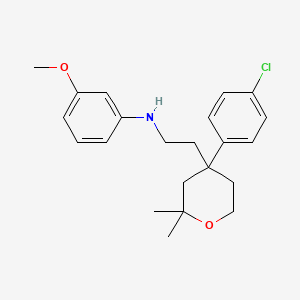
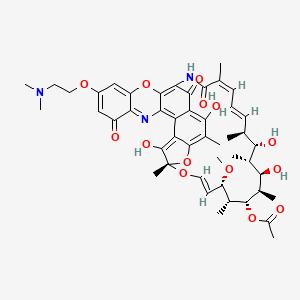
![3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one](/img/structure/B12369639.png)
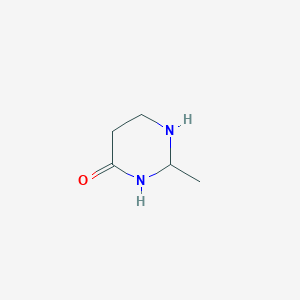
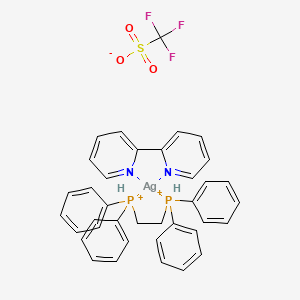

![2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid](/img/structure/B12369663.png)
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)
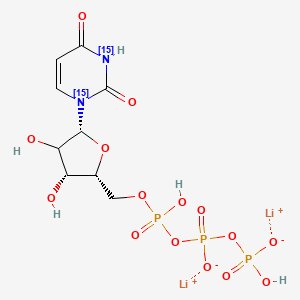

![N-[3-chloro-5-(trifluoromethyl)-1H-indol-7-yl]-3-cyanobenzenesulfonamide](/img/structure/B12369686.png)
